6-Mercaptopicolinic acid

概要

説明

Synthesis Analysis

6-Mercaptopicolinic acid and its derivatives are synthesized to explore their hypoglycemic activities and interactions with biological systems. For instance, derivatives of 3-mercaptopicolinic acid have been created to investigate their potency compared to the parent compound, with varying results in terms of their biological activity (Blank et al., 1977).

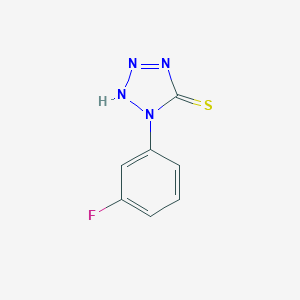

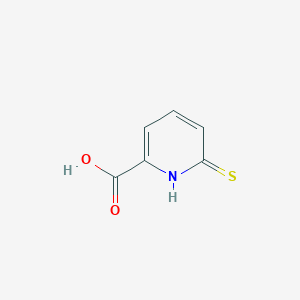

Molecular Structure Analysis

The molecular structure of 6-mercaptopicolinic acid plays a crucial role in its interaction with biological molecules, such as enzymes involved in gluconeogenesis. The specific arrangement of functional groups within the molecule is essential for its inhibitory effects on key enzymes like phosphoenolpyruvate carboxykinase (Goodman, 1975).

Chemical Reactions and Properties

6-Mercaptopicolinic acid participates in various chemical reactions, primarily due to its mercapto and carboxylic acid groups. It acts as a potent inhibitor of gluconeogenesis, affecting the metabolic pathways in organisms. This specific inhibition suggests a targeted mechanism of action that disrupts glucose synthesis from non-carbohydrate sources (Ditullio et al., 1974).

Physical Properties Analysis

The physical properties of 6-mercaptopicolinic acid, such as solubility, melting point, and stability, are crucial for its application in biological systems. These properties determine how the compound can be administered, its distribution in the organism, and its interaction with biological molecules.

Chemical Properties Analysis

The chemical properties of 6-mercaptopicolinic acid, including reactivity with other substances, acidity, and its redox potential, are significant for its biological effects. The compound's ability to donate a hydrogen atom from its mercapto group and to act as an acid from its carboxylic group makes it a versatile molecule in biochemical reactions, particularly in inhibiting enzymatic activities related to gluconeogenesis.

科学的研究の応用

Inhibition of Gluconeogenesis : 6-Mercaptopicolinic acid, particularly as 3-mercaptopicolinic acid, has been identified as a potent inhibitor of gluconeogenesis. It inhibits this process in the liver and other tissues, impacting the metabolism of substrates like lactate, pyruvate, and alanine. This inhibition is particularly effective at low concentrations and provides an excellent tool for studying metabolic regulation involving gluconeogenesis and anaplerotic mechanisms (Goodman, 1975).

Antidiabetic Potential : Research has shown that 3-mercaptopicolinic acid and its analogues have potential as antidiabetic agents, though their efficacy varies. For example, 3-mercaptopicolinic acid has been found to be a potent hypoglycemic agent in fasted rats (Blank et al., 1977).

Inhibition of Phosphoenolpyruvate Carboxykinase : Studies have used 3-mercaptopicolinic acid to explore the control of gluconeogenesis by phosphoenolpyruvate carboxykinase in various systems, such as in germinating marrow cotyledons. The compound effectively inhibits this enzyme, thus controlling gluconeogenesis (Trevanion et al., 1995).

Effect on Tumor Energy Metabolism : One study found that 3-mercaptopicolinic acid, when used in conjunction with other compounds like rhodamine 6G, can influence tumor growth by affecting energy metabolism pathways in tumor cells (Fearon et al., 1987).

Metabolic Effects in Liver : 3-Mercaptopicolinic acid is known to affect various metabolic processes in the liver. For example, it inhibits glucose-6-phosphate phosphohydrolase activity, which impacts glucose metabolism and glycogenesis in the liver (Bode et al., 1993).

Applications in Parasitology : The compound has also been used in parasitology research, particularly in studying the energy metabolism of liver flukes. It inhibits phosphoenolpyruvate carboxykinase in these parasites, affecting their energy metabolism (Kane & Bryant, 1984).

Safety And Hazards

将来の方向性

The mechanisms of anoxic CO2 assimilation are an important target to reinforce wax ester fermentation in Euglena . The addition of 3-mercaptopicolinic acid, a PEPCK inhibitor, significantly affected the incorporation of 13C into citrate and malate as the biosynthetic intermediates of the odd-numbered fatty acids, suggesting the involvement of PEPCK reaction to drive wax ester fermentation .

特性

IUPAC Name |

6-sulfanylidene-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZPTGPAFUAPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163599 | |

| Record name | 6-Mercaptopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Mercaptopicolinic acid | |

CAS RN |

14716-87-1 | |

| Record name | 6-Mercaptopicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercaptopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。